4-(Triisopropylsilyl)but-3-yn-2-ol
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Overview
Description
4-(Triisopropylsilyl)but-3-yn-2-ol is an organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a butyn-2-ol backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triisopropylsilyl)but-3-yn-2-ol typically involves the reaction of triisopropylsilyl acetylene with acetaldehyde under controlled conditions. One common method involves the use of tert-butyllithium in a dry tetrahydrofuran (THF) solvent at low temperatures (around -40°C). The reaction mixture is then quenched with saturated ammonium chloride solution and extracted with diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Triisopropylsilyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in dichloromethane (CH2Cl2) at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Use of tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(Triisopropylsilyl)but-3-yn-2-one.
Reduction: 4-(Triisopropylsilyl)but-3-ene-2-ol.
Substitution: 4-(Triisopropylsilyl)but-3-yn-2-yl tosylate.
Scientific Research Applications
4-(Triisopropylsilyl)but-3-yn-2-ol is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: As an intermediate in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Triisopropylsilyl)but-3-yn-2-ol involves its reactivity towards various electrophiles and nucleophiles. The triisopropylsilyl group provides steric protection, allowing selective reactions at the alkyne and hydroxyl functional groups. This compound can participate in nucleophilic addition, electrophilic substitution, and cycloaddition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trimethylsilyl)but-3-yn-2-ol
- 4-(Triethylsilyl)but-3-yn-2-ol
- 4-(Triphenylsilyl)but-3-yn-2-ol
Uniqueness
4-(Triisopropylsilyl)but-3-yn-2-ol is unique due to the bulky triisopropylsilyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where selective functionalization is required .
Properties
IUPAC Name |
4-tri(propan-2-yl)silylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26OSi/c1-10(2)15(11(3)4,12(5)6)9-8-13(7)14/h10-14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHBTLZLWTGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C)O)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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